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Compound of Interest

Compound Name: PROTAC BTK Degrader-1

Cat. No.: B12401281 Get Quote

An In-depth Technical Guide to PROTAC BTK
Degrader-1
For Researchers, Scientists, and Drug Development Professionals

Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents

designed to hijack the body's natural protein disposal system to eliminate disease-causing

proteins. This guide provides a comprehensive technical overview of PROTAC BTK Degrader-
1, a potent and selective degrader of Bruton's tyrosine kinase (BTK). BTK is a clinically

validated target in various B-cell malignancies, and its degradation offers a promising

therapeutic strategy to overcome resistance to traditional BTK inhibitors. PROTAC BTK
Degrader-1, also identified as compound C13, has demonstrated significant potential in

preclinical studies, exhibiting high degradation activity, oral bioavailability, and antitumor

efficacy.[1][2]

Chemical Structure and Physicochemical Properties
PROTAC BTK Degrader-1 is a heterobifunctional molecule composed of a ligand that binds to

BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase.
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Chemical Name: 3-[5-[3-[4-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]

[1,4′-bipiperidin]-1′-yl]-1-propyn-1-yl]-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-2,6-

piperidinedione[3]

Synonyms: BTK-PROTAC C13[3]

Physicochemical Properties

Property Value Source

Molecular Formula C43H43N9O4 [3]

Molecular Weight 749.88 g/mol [3]

CAS Number 2801715-13-7 [1]

Appearance Solid [3]

Solubility Soluble to 10 mM in DMSO [3]

Pharmacological Properties
PROTAC BTK Degrader-1 is a highly potent degrader of both wild-type and mutant BTK. Its

mechanism of action leads to the efficient removal of the BTK protein, thereby inhibiting

downstream signaling pathways crucial for the survival of malignant B-cells.

In Vitro Activity
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Parameter Value Cell Line Comments Source

IC50 (BTK WT) 34.51 nM -
Inhibitory

concentration
[1]

IC50 (BTK-

C481S)
64.56 nM -

Effective against

the common

resistance

mutation

[1]

DC50 5.8 nM Mino cells

Concentration for

50% degradation

of BTK

[3]

Dmax 96% Mino cells

Maximum

degradation of

BTK

[3]

Cell Growth IC50 5-150 nM OCI-ly10 cells

Potent inhibition

of cell

proliferation

[3]

Pharmacokinetic Parameters in ICR Mice

Parameter
Value (PO, 100
mg/kg)

Value (IV, 2 mg/kg) Source

Tmax (h) 1.00 - [1]

T1/2 (h) 8.3 3.7 [1]

Cmax (ng/mL) 3089 - [1]

AUC0-t (ng/mL·h) 16,894 2827 [1]

Mechanism of Action and Signaling Pathway
PROTAC BTK Degrader-1 functions by inducing the proximity of BTK to an E3 ubiquitin ligase,

leading to the ubiquitination and subsequent degradation of BTK by the proteasome.[3] This
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catalytic mechanism allows a single molecule of the PROTAC to induce the degradation of

multiple BTK protein molecules.
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Click to download full resolution via product page

Caption: Mechanism of action of PROTAC BTK Degrader-1.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of

PROTAC BTK Degrader-1.

Synthesis of PROTAC BTK Degrader-1 (Compound C13)
A detailed, multi-step synthesis protocol would be required for the chemical synthesis of

PROTAC BTK Degrader-1. This typically involves the synthesis of the BTK-binding moiety, the

E3 ligase ligand, and the linker, followed by their conjugation. A generalized workflow for

PROTAC synthesis is depicted below.
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Caption: Generalized workflow for the synthesis of a PROTAC molecule.

Western Blot for BTK Degradation
This protocol is used to quantify the extent of BTK protein degradation in cells treated with

PROTAC BTK Degrader-1.

Cell Culture and Treatment:
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Seed Mino or OCI-ly10 cells in appropriate cell culture plates and allow them to adhere or

stabilize.

Treat the cells with varying concentrations of PROTAC BTK Degrader-1 (e.g., 0, 1, 10,

100, 1000 nM) for a specified duration (e.g., 2, 4, 8, 24 hours). Include a vehicle control

(DMSO).

Cell Lysis:

After treatment, wash the cells with ice-cold PBS.

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at

4°C to pellet cell debris.

Collect the supernatant containing the protein lysate.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

SDS-PAGE and Protein Transfer:

Normalize the protein amounts for each sample and prepare them with Laemmli sample

buffer.

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-

PAGE).

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose

membrane.

Immunoblotting:

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against BTK overnight at 4°C.

Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein

loading.

Wash the membrane three times with TBST.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane again three times with TBST.

Detection and Analysis:

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

Quantify the band intensities using densitometry software.

Normalize the BTK band intensity to the loading control.

Calculate the percentage of BTK degradation relative to the vehicle-treated control to

determine DC50 and Dmax values.
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Caption: Workflow for Western Blot analysis of BTK degradation.
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In Vivo OCI-ly10 Xenograft Mouse Model
This protocol is used to evaluate the in vivo antitumor efficacy of PROTAC BTK Degrader-1.

Animal Husbandry:

Use immunodeficient mice (e.g., NOD-SCID or similar strains).

House the animals in a pathogen-free environment with access to food and water ad

libitum.

Allow for an acclimatization period before the start of the experiment.

Tumor Cell Implantation:

Culture OCI-ly10 cells to the desired number.

Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel mixture).

Subcutaneously inject the OCI-ly10 cell suspension into the flank of each mouse.

Tumor Growth Monitoring and Randomization:

Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., twice a

week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice

into treatment and control groups.

Drug Administration:

Prepare the formulation of PROTAC BTK Degrader-1 for oral administration (PO).

Administer PROTAC BTK Degrader-1 at specified doses (e.g., 10 and 30 mg/kg) and

schedule (e.g., twice daily, bid) for a defined period (e.g., 17 days).[1]

The control group should receive the vehicle solution.

Efficacy and Toxicity Assessment:
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Continue to monitor tumor volume and body weight of the mice throughout the study.

At the end of the study, euthanize the mice and excise the tumors for weight measurement

and further analysis (e.g., Western blot for BTK levels in tumor tissue).

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the

control group.

Conclusion
PROTAC BTK Degrader-1 (compound C13) is a potent and orally bioavailable degrader of

BTK that has shown significant promise in preclinical models of B-cell malignancies.[1][3] Its

ability to efficiently degrade both wild-type and mutant forms of BTK, coupled with its favorable

pharmacokinetic profile, makes it a compelling candidate for further development. The

experimental protocols outlined in this guide provide a framework for the continued

investigation and characterization of this and other PROTAC-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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